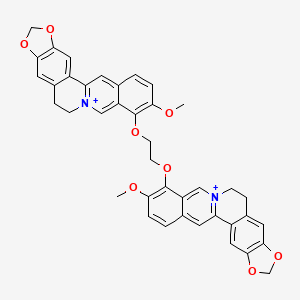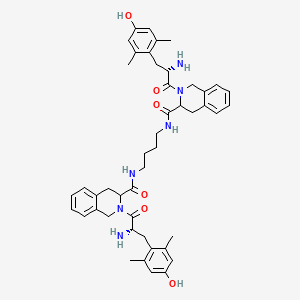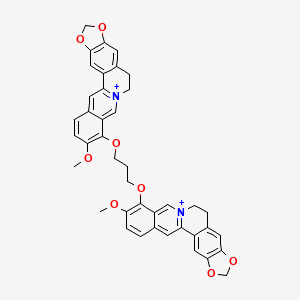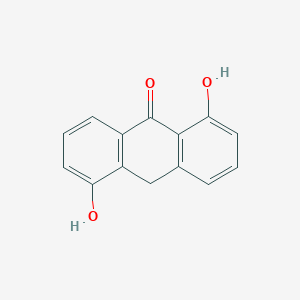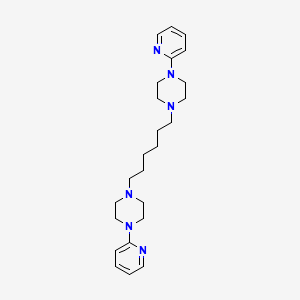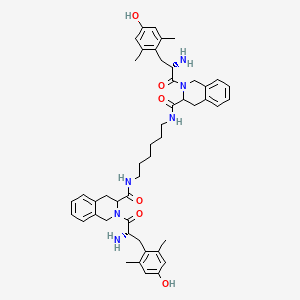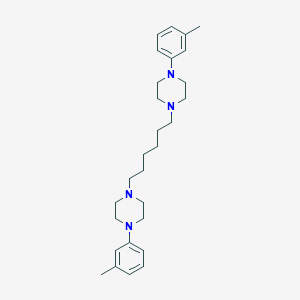
1,6-Bis(4-m-tolylpiperazin-1-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-bis(4-m-tolylpiperazin-1-yl)hexane is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features two piperazine rings substituted with m-tolyl groups, connected by a hexane linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-m-tolylpiperazine in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dimethylformamide.
Base: Potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen atoms.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(4-m-tolylpiperazin-1-yl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine rings can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine rings.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1,6-bis(4-m-tolylpiperazin-1-yl)hexane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent targeting dopamine and serotonin receptors.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane involves its interaction with specific molecular targets:
Molecular Targets: Dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors.
Pathways Involved: The compound acts as a ligand, binding to these receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(4-m-tolylpiperazin-1-yl)butane
- 1,8-bis(4-m-tolylpiperazin-1-yl)octane
- 1,6-bis(4-phenylpiperazin-1-yl)hexane
Uniqueness
1,6-bis(4-m-tolylpiperazin-1-yl)hexane is unique due to its specific substitution pattern and hexane linker, which confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C28H42N4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-[6-[4-(3-methylphenyl)piperazin-1-yl]hexyl]piperazine |
InChI |
InChI=1S/C28H42N4/c1-25-9-7-11-27(23-25)31-19-15-29(16-20-31)13-5-3-4-6-14-30-17-21-32(22-18-30)28-12-8-10-26(2)24-28/h7-12,23-24H,3-6,13-22H2,1-2H3 |
InChI Key |
CQEUVRXXXLSTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCCCN3CCN(CC3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


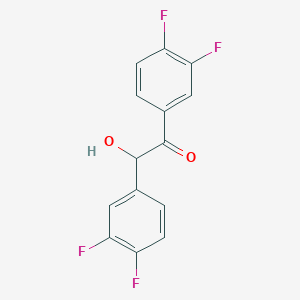
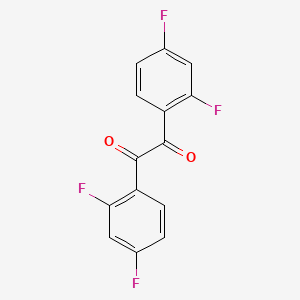

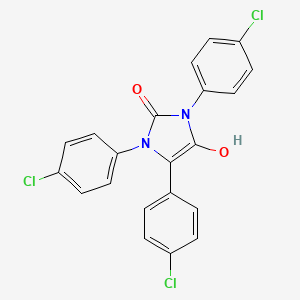

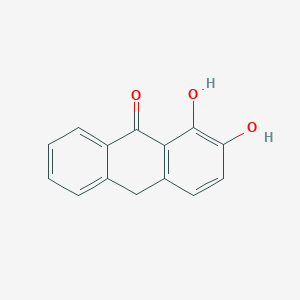
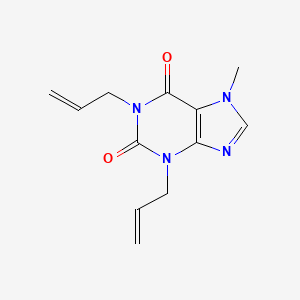
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)
